
Entospletinib
説明
Entospletinib is an investigational drug developed by Gilead Sciences, primarily targeting various types of cancer. It is a selective inhibitor of spleen tyrosine kinase (SYK), which plays a crucial role in the pathogenesis of B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin lymphoma . This compound has shown promising clinical activity in patients with relapsed or refractory chronic lymphocytic leukemia .
準備方法
Synthetic Routes and Reaction Conditions: Entospletinib is synthesized through a multi-step process involving the formation of an imidazo[1,2-a]pyrazine core structure. The key steps include:
- Formation of the indazole ring.
- Coupling of the indazole with a morpholine-substituted phenyl group.
- Cyclization to form the imidazo[1,2-a]pyrazine core .
Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. The final product is purified using techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions: Entospletinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction of this compound can lead to the formation of its reduced amine derivative.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: N-oxide derivative.
Reduction: Reduced amine derivative.
Substitution: Substituted morpholine derivatives.
科学的研究の応用
Acute Myeloid Leukemia (AML)
Entospletinib has been evaluated in multiple clinical trials for AML, both as a monotherapy and in combination with standard treatments.
- Phase 1b/2 Trial : In a trial involving 148 patients with newly diagnosed AML, this compound was combined with induction chemotherapy. The study reported a complete response rate of 70%, with higher rates observed in patients with specific genetic mutations such as NPM1 and MLL-r .
- Combination with Decitabine : A multicenter phase 2 study investigated the combination of this compound and decitabine in older patients with AML. This trial demonstrated promising results, particularly in patients with TP53 mutations or complex karyotypes, achieving notable complete remission rates .
Diffuse Large B-Cell Lymphoma (DLBCL)
This compound was also tested as a monotherapy in patients with relapsed or refractory DLBCL. In a phase II trial involving 43 patients, the drug showed limited efficacy; no complete or partial responses were recorded, although some patients experienced stable disease . The study highlighted the challenges of using this compound in this context due to high rates of adverse events.
Precursor B-cell Acute Lymphoblastic Leukemia (B-ALL)
Research has indicated that this compound may have differential effects on various B-ALL cell lines. A study assessed its impact on cell proliferation and apoptosis across different concentrations, showing varying degrees of sensitivity among the cell lines tested .
Data Summary
The following table summarizes key findings from clinical trials involving this compound:
Case Studies
Case studies have further illustrated the potential and challenges associated with this compound:
- Case Study in DLBCL : A patient treated with this compound presented with significant adverse effects leading to treatment discontinuation despite stable disease status. This highlights the need for careful patient selection and monitoring during treatment .
- Combination Therapy Success : In one instance, an elderly patient with newly diagnosed AML achieved complete remission after receiving this compound combined with decitabine, showcasing the potential for improved outcomes when used alongside established therapies .
作用機序
Entospletinib exerts its effects by selectively inhibiting spleen tyrosine kinase (SYK). SYK is a cytoplasmic protein tyrosine kinase that plays a critical role in B-cell receptor signaling. By inhibiting SYK, this compound disrupts the signaling pathways that promote the survival and proliferation of malignant B-cells. This leads to apoptosis and reduced tumor growth . The molecular targets and pathways involved include the B-cell receptor signaling cascade and downstream effectors such as phosphoinositide 3-kinase (PI3K) and Bruton tyrosine kinase (BTK) .
類似化合物との比較
Fostamatinib: Another SYK inhibitor with broader kinase selectivity compared to entospletinib.
Lanraplenib: A next-generation SYK inhibitor with similar potency and selectivity to this compound.
Comparison:
Fostamatinib: While fostamatinib also inhibits SYK, it has a broader kinase selectivity profile, which may lead to off-target effects.
This compound stands out due to its high selectivity for SYK and its promising clinical activity in B-cell malignancies, making it a valuable candidate for further development in targeted cancer therapies .
生物活性
Entospletinib (GS-9973) is a selective small molecule inhibitor of spleen tyrosine kinase (SYK), which plays a crucial role in B-cell receptor (BCR) signaling pathways. This compound has garnered attention for its potential therapeutic applications in various hematologic malignancies, particularly chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). This article reviews the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, safety profiles, and relevant case studies.
This compound selectively inhibits SYK, a kinase involved in BCR signaling, which is essential for the survival and proliferation of B-cell malignancies. By inhibiting SYK, this compound disrupts the downstream signaling pathways that promote cell survival and proliferation in malignant B-cells. This mechanism is particularly relevant in conditions where SYK is overexpressed, such as CLL and certain types of NHL .
Efficacy in Hematologic Malignancies
A multicenter phase II trial evaluated the efficacy of this compound as a monotherapy in patients with relapsed or refractory hematologic malignancies. The study included cohorts with CLL, follicular lymphoma, and diffuse large B-cell lymphoma (DLBCL). Key findings include:
- Chronic Lymphocytic Leukemia (CLL) : In the CLL cohort (n=41), this compound demonstrated a progression-free survival (PFS) rate at 24 weeks of 70.1% with a median PFS of 13.8 months. The objective response rate was 61% .
- Diffuse Large B-Cell Lymphoma (DLBCL) : Among 43 patients treated with this compound, none achieved a complete or partial response; however, 12% had stable disease. The median PFS was only 1.5 months .
- Other Indolent Non-Hodgkin Lymphomas : The drug showed varying degrees of efficacy across different NHL subtypes, indicating its potential utility but also the need for combination therapies to enhance response rates .
Case Studies
- Combination Therapy : A study highlighted the combinatorial efficacy of this compound with vincristine in pediatric KMT2A-rearranged acute lymphoblastic leukemia (ALL) models. The combination significantly inhibited leukemia proliferation compared to monotherapy .
- Autoantibody-Induced Arthritis : Research indicated that this compound reduced the activity of autoantibody-induced experimental arthritis in animal models, suggesting its broader immunomodulatory effects beyond oncology .
Safety Profile
This compound has been generally well-tolerated among patients. Common adverse events included:
- Serious adverse events (SAEs) occurred in 29% of patients across various cohorts.
- Notable SAEs included pneumonia, febrile neutropenia, and dehydration.
- Laboratory abnormalities such as neutropenia and elevated liver enzymes were observed but were manageable .
The primary reason for discontinuation was disease progression rather than adverse effects, underscoring the drug's tolerability relative to its clinical activity .
Summary Table of Clinical Findings
Study | Cohort | Sample Size | PFS Rate at 24 Weeks | Median PFS | Objective Response Rate |
---|---|---|---|---|---|
Phase II Trial | CLL | 41 | 70.1% | 13.8 months | 61% |
Phase II Trial | DLBCL | 43 | Not applicable | 1.5 months | None |
Combination Study | KMT2A-R ALL | Variable | Not reported | Not reported | Significant inhibition observed |
特性
IUPAC Name |
6-(1H-indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O/c1-2-17-14-25-28-20(17)13-16(1)21-15-30-8-7-24-23(30)22(27-21)26-18-3-5-19(6-4-18)29-9-11-31-12-10-29/h1-8,13-15H,9-12H2,(H,25,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMSNFMDVXXHGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317670 | |
Record name | Entospletinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229208-44-9 | |
Record name | Entospletinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1229208-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Entospletinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229208449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Entospletinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12121 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Entospletinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENTOSPLETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I3O3W6O3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。